2,3-Diethylsuccinic acid

描述

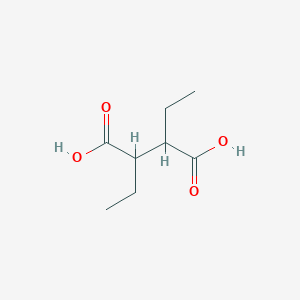

2,3-Diethylsuccinic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of succinic acid, where two ethyl groups are substituted at the 2 and 3 positions of the succinic acid backbone

准备方法

Synthetic Routes and Reaction Conditions: 2,3-Diethylsuccinic acid can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with ethyl bromide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of maleic anhydride derivatives in the presence of ethylating agents. The process requires precise control of temperature, pressure, and catalyst selection to achieve high yields and purity.

化学反应分析

Decarboxylation and Hydrogenation Reactions

Methylsuccinic acid (a related dicarboxylic acid) undergoes decarboxylation and hydrogenation under catalytic conditions. For example:

-

Citric acid can be converted to methylsuccinic acid via dehydration, decarboxylation, and hydrogenation using Pd-based catalysts (e.g., Pd/BaSO₄) at 225°C under 4 bar H₂ pressure, achieving yields up to 89% .

-

Key factors influencing selectivity include:

-

Catalyst type : Pd/ZrO₂ and Pd/BaSO₄ show higher selectivity for methylsuccinic acid .

-

Solvent : Water or ethers (e.g., tetrahydrofuran) improve yields .

-

Temperature and pressure : Milder conditions (200–225°C, 4–20 bar H₂) favor methylsuccinic acid, while higher temperatures (>250°C) promote anhydride formation .

-

Dehydration and Cyclization

Methylsuccinic acid forms methylsuccinic anhydride via dehydration. For diethylsuccinic acid, analogous cyclization would likely require:

-

Dehydration catalysts : Alkaline earth metal hydroxides (e.g., Ca(OH)₂) or desiccants like zeolites .

-

Conditions : Elevated temperatures (250–400°C) and hydrogen pressures (0.1–50 bar) .

-

Example yields for methylsuccinic anhydride reach 28–50% under optimized two-step processes .

Side Reactions and Byproducts

Compounds like propane-1,2,3-tricarboxylic acid and fragmentation products (e.g., acetic acid, acetone) form via radical intermediates during decarboxylation . For diethylsuccinic acid, similar side reactions may occur, influenced by:

-

Radical scavengers : Adding p-methoxyphenol reduces fragmentation, improving yields .

-

pH : Neutral or slightly acidic conditions minimize unwanted decarboxylation .

Comparative Reaction Data

The table below summarizes reaction conditions and yields for methylsuccinic acid synthesis from citric acid :

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | Yield (%) | Byproducts (%) |

|---|---|---|---|---|---|

| Pd/BaSO₄ | 225 | 4 | Water | 81 | <10 |

| Pd/ZrO₂ | 225 | 4 | Water | 81 | <7 |

| Pd/C | 275 | 20 | Diglyme | 49 | 28 (anhydride) |

Research Gaps and Limitations

No direct data exists for 2,3-diethylsuccinic acid in the provided sources. Its reactivity may differ due to:

-

Steric effects : Bulkier ethyl groups could hinder cyclization or decarboxylation.

-

Solubility : Higher hydrophobicity may necessitate non-aqueous solvents (e.g., ethers, esters) .

Key Recommendations for Future Studies

科学研究应用

Polymer Chemistry

2,3-Diethylsuccinic acid serves as a building block in the synthesis of various polymers, particularly polyesters and polyamides. These polymers are utilized in applications ranging from packaging materials to textiles.

- Polyester Synthesis : The incorporation of this compound into polyester formulations can improve thermal stability and mechanical properties. Research indicates that the branching introduced by the ethyl groups can modify crystallization behavior and enhance biodegradability .

- Polyamide Production : In polyamide synthesis, this compound can be used to create materials with tailored properties for specific applications such as automotive components and high-performance fibers .

Pharmaceuticals

The compound has potential applications in the pharmaceutical industry due to its ability to act as an intermediate in the synthesis of various bioactive molecules.

- Drug Development : this compound derivatives have been explored for their therapeutic potential in treating metabolic disorders. Its structural similarity to other important metabolites allows it to participate in biochemical pathways relevant to drug metabolism .

- Formulations : As an excipient, this compound can enhance the solubility and stability of pharmaceutical compounds, improving drug delivery systems .

Biochemical Research

In biochemical studies, this compound is utilized for its role as a substrate or inhibitor in enzymatic reactions.

- Metabolic Studies : It can serve as a model compound for studying metabolic pathways involving dicarboxylic acids. Its degradation pathways are of interest in understanding energy production in microbial systems .

- Enzyme Activity : Research has shown that this compound can act as an inhibitor for certain enzymes involved in fatty acid metabolism, providing insights into metabolic regulation .

Material Science

Beyond polymers and pharmaceuticals, this compound is investigated for its potential in developing advanced materials.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives that require enhanced durability and resistance to environmental factors .

- Nanocomposites : Recent studies suggest that incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability due to its unique molecular structure .

作用机制

The mechanism of action of 2,3-diethylsuccinic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways depend on the specific application and the nature of the derivative being studied.

相似化合物的比较

- 2,3-Dimethylsuccinic acid

- 2,2-Diethylsuccinic acid

- 2,3-Dibromosuccinic acid

Comparison: 2,3-Diethylsuccinic acid is unique due to the presence of ethyl groups at the 2 and 3 positions, which impart distinct chemical and physical properties compared to its methyl or bromine-substituted counterparts

生物活性

2,3-Diethylsuccinic acid (DESA) is a branched-chain dicarboxylic acid that has garnered attention for its potential biological activities. This compound is structurally related to other succinic acid derivatives, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₆H₁₀O₄

- Molecular Weight : 130.15 g/mol

- Structure : this compound features two ethyl groups attached to the succinic acid backbone, influencing its solubility and reactivity in biological systems.

Metabolic Pathways

This compound can be metabolized through various pathways in microorganisms and mammals. It is primarily derived from the metabolism of fatty acids and carbohydrates. The metabolic conversion of DESA may involve:

- Beta-Oxidation : The process by which fatty acids are broken down to generate acetyl-CoA.

- TCA Cycle Intermediates : As a dicarboxylic acid, DESA can enter the TCA cycle, contributing to energy production in cells.

Antimicrobial Properties

Research indicates that dicarboxylic acids like DESA exhibit antimicrobial activity against various pathogens. For example:

- In vitro studies have shown that DESA inhibits the growth of certain bacteria and fungi, suggesting potential use as a preservative or therapeutic agent against infections.

Anti-inflammatory Effects

Studies have suggested that succinic acid derivatives can modulate inflammatory responses:

- Mechanism : DESA may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators, which could be beneficial in treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that DESA may have neuroprotective properties:

- Cell Culture Studies : In neuronal cell lines, DESA has been shown to reduce oxidative stress and apoptosis induced by neurotoxic agents.

Case Studies

- Antimicrobial Activity : A study demonstrated that DESA exhibited significant inhibition of Staphylococcus aureus growth at concentrations of 1-5 mg/mL, indicating its potential as a natural antimicrobial agent .

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of DESA reduced neuronal loss and improved cognitive function as measured by behavioral tests .

Research Findings

Recent research has focused on synthesizing and characterizing derivatives of succinic acid for enhanced biological activity. Notable findings include:

- Enhanced Solubility : Modifications to the ethyl groups on DESA have been shown to improve solubility in aqueous environments, facilitating better bioavailability in therapeutic applications .

- Synergistic Effects with Other Compounds : When combined with known anti-inflammatory drugs, DESA showed synergistic effects that enhanced overall efficacy in reducing inflammation .

Table: Summary of Biological Activities of this compound

属性

IUPAC Name |

2,3-diethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXMXCRSMLOXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922733 | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35392-77-9, 35392-80-4, 1186-79-4 | |

| Record name | racemic-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Diethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the conformational behavior of 2,3-diethylsuccinic acid in its racemic form compared to its meso form?

A: NMR studies reveal distinct conformational preferences between the racemic (rac-2) and meso forms of this compound in aqueous solutions. While both isomers exhibit staggered conformations, the racemic form uniquely favors a non-staggered conformation at half-titration. This preference arises from the formation of an intramolecular hydrogen bond, a characteristic absent in the meso form. [] This difference in conformational behavior is further supported by the distinct K1/K2 ratios observed for the two isomers. []

Q2: How does the carbon chain length of 1,2-dibromoalkanes influence the yield of this compound during the oxidative coupling of lithium butyrate?

A: Research indicates that the yield of this compound, obtained via the reaction of lithium butyrate with various 1,2-dibromoalkanes, is influenced by the carbon chain length of the dibromoalkane. While the specific optimal length is not explicitly stated, the study observes yields ranging from 31-70% for this compound, indicating a potential correlation. [] Further investigation is needed to establish a definitive relationship between carbon chain length and yield optimization.

Q3: Can 13C NMR spectroscopy differentiate between the erythro and threo configurations of this compound and its anhydride?

A: Yes, 13C NMR spectroscopy effectively differentiates between erythro (cis) and threo (trans) configurations of this compound and its anhydride. [] By analyzing the distinct chemical shifts associated with each configuration, researchers can determine the ratio of erythro to threo structures within a sample. This technique proves valuable for analyzing the stereochemical outcome of reactions involving these compounds.

Q4: What is a novel synthetic route for producing this compound with high yield?

A: A recently developed synthetic approach achieves a high yield of this compound through the reaction of lithium diisopropylamide-metallated butyric acid with tert-butyl hypoiodite in tetrahydrofuran under an argon atmosphere. [] This method results in a mixture of diastereomeric meso and (±)-2,3-diethylsuccinic acids with a yield of 92%, demonstrating its efficiency in synthesizing this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。